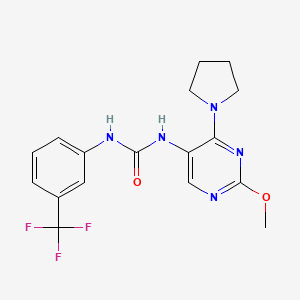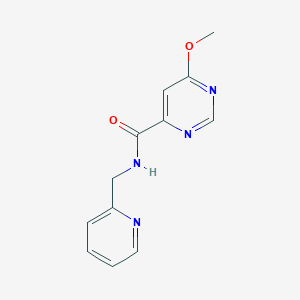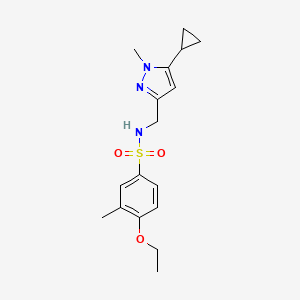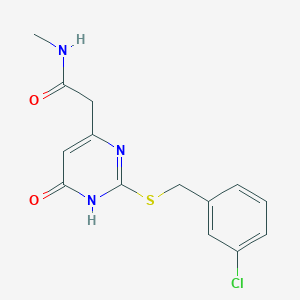
1-Bromo-2-chloro-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrClF3O. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The molecule consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a trifluoromethoxy group .
Synthesis Analysis
The synthesis of 1-Bromo-2-chloro-3-(trifluoromethoxy)benzene can be achieved through various routes. For instance, bromochlorobenzenes can be synthesized from chloroaniline via diazotization followed by a Sandmeyer reaction . Additionally, (trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-chloro-3-(trifluoromethoxy)benzene can be represented by the SMILES string FC(F)(F)Oc1ccccc1Br . This indicates that the trifluoromethoxy group (OCF3) is attached to the benzene ring, along with a bromine (Br) atom .Chemical Reactions Analysis
1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Physical And Chemical Properties Analysis
1-Bromo-2-chloro-3-(trifluoromethoxy)benzene is a liquid at room temperature with a density of 1.62 g/mL at 25 °C . Its refractive index is 1.462 (lit.) . The molecular weight of this compound is 241.01 .Aplicaciones Científicas De Investigación
- 1-Bromo-2-chloro-3-(trifluoromethoxy)benzene serves as a precursor in the preparation of novel atropisomeric diphosphine ligands. For instance, it contributes to the synthesis of ligands like (S)-CF₃O-BiPhep . These ligands find applications in asymmetric catalysis and coordination chemistry.
- 1-Bromo-2-chloro-3-(trifluoromethoxy)benzene can act as a test substrate for evaluating new catalytic systems. For instance, it has been used in cyanation reactions using K₄[Fe(CN)₆] as the cyanating source . Cyanation is essential in the synthesis of pharmaceuticals and agrochemicals.
Synthesis of Atropisomeric Diphosphine Ligands
Cyanation Reactions
Safety and Hazards
Mecanismo De Acción
Target of Action
Bromo and chloro groups are often involved in electrophilic aromatic substitution reactions, and the trifluoromethoxy group can act as a strong electron-withdrawing group .
Mode of Action
The compound’s mode of action is likely to involve interaction with its targets via electrophilic aromatic substitution. The presence of the trifluoromethoxy group can increase the electrophilicity of the bromo and chloro groups, enhancing their reactivity .
Biochemical Pathways
1-Bromo-2-chloro-3-(trifluoromethoxy)benzene may participate in reactions such as the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. The compound could act as an aryl halide reactant in this process .
Pharmacokinetics
The compound’s boiling point is predicted to be 2470±350 °C, and its density is predicted to be 1678±006 g/cm3 . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The molecular and cellular effects of 1-Bromo-2-chloro-3-(trifluoromethoxy)benzene’s action would depend on the specific biochemical pathways it affects. In the context of Suzuki–Miyaura coupling, it could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of 1-Bromo-2-chloro-3-(trifluoromethoxy)benzene. For instance, the Suzuki–Miyaura coupling typically requires a palladium catalyst and a base .
Propiedades
IUPAC Name |
1-bromo-2-chloro-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHBPCGHWPQHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-3-(trifluoromethoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-N-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2795000.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2795003.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795005.png)
![N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795006.png)

![3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2795010.png)







![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2795023.png)